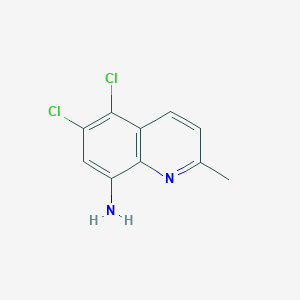

5,6-Dichloro-2-methylquinolin-8-amine

Description

Structure

3D Structure

Properties

CAS No. |

61854-66-8 |

|---|---|

Molecular Formula |

C10H8Cl2N2 |

Molecular Weight |

227.09 g/mol |

IUPAC Name |

5,6-dichloro-2-methylquinolin-8-amine |

InChI |

InChI=1S/C10H8Cl2N2/c1-5-2-3-6-9(12)7(11)4-8(13)10(6)14-5/h2-4H,13H2,1H3 |

InChI Key |

URLJFBJPKVTMQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2N)Cl)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 5,6 Dichloro 2 Methylquinolin 8 Amine and Analogs

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 5,6-Dichloro-2-methylquinolin-8-amine, the spectrum is expected to show a series of characteristic absorption bands corresponding to its distinct structural components: the amino group, the aromatic quinoline (B57606) core, the methyl substituent, and the carbon-chlorine bonds.

The primary amine (-NH2) group at the C8 position gives rise to characteristic stretching vibrations. Typically, primary amines exhibit two bands in the region of 3550-3060 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching modes. Another key indicator of the amino group is the N-H bending (scissoring) vibration, which is expected in the 1650-1580 cm⁻¹ range uc.edu.

The aromatic C-H stretching vibrations of the quinoline ring are anticipated to appear in the 3100-3000 cm⁻¹ region libretexts.org. The aliphatic C-H stretching from the methyl group at the C2 position would be observed between 3000 and 2850 cm⁻¹ uc.edu. The fundamental stretching vibrations of the C=C and C=N bonds within the heterocyclic aromatic system typically result in a series of sharp bands in the 1680-1475 cm⁻¹ range uc.edulibretexts.org.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a complementary technique to FT-IR, providing insights into the molecular vibrations of a sample. It is particularly sensitive to non-polar and symmetric bonds, making it well-suited for analyzing the carbon framework of aromatic systems like quinoline.

The Raman spectrum of this compound is expected to be dominated by signals from the quinoline ring system. Intense bands corresponding to the ring stretching and breathing modes are characteristic of the quinoline core and typically appear in the 1600-1000 cm⁻¹ region. For instance, studies on pure quinoline have identified characteristic bands at approximately 1034 cm⁻¹ and 520 cm⁻¹. researchgate.net The substitution pattern significantly influences the exact frequencies and intensities of these modes.

Table 2: Expected Raman Shifts for Key Vibrational Modes of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to display distinct signals for each chemically unique proton. The chemical shift (δ) of each proton is influenced by its local electronic environment, which is dictated by the effects of the various substituents on the quinoline ring.

Amino Protons (-NH₂): The two protons of the C8-amino group are expected to produce a broad singlet. The chemical shift of amine protons can vary significantly (typically δ 1-5 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding. libretexts.org

Methyl Protons (-CH₃): The three protons of the C2-methyl group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Based on data for 2-methylquinoline (B7769805) (quinaldine), this signal is expected in the upfield region, around δ 2.7 ppm. chemicalbook.com

Aromatic Protons: The quinoline core has three aromatic protons at positions 3, 4, and 7.

H3 and H4: These protons on the pyridine (B92270) ring form an AX spin system and are expected to appear as doublets. In the parent 2-methylquinoline, these signals appear around δ 7.27 (d) and δ 8.03 (d) ppm. chemicalbook.com

H7: This proton is on the benzene (B151609) ring, positioned between the C6-chloro and C8-amino groups. The electron-donating amino group will shield this proton, shifting it upfield, while the electron-withdrawing chloro group will deshield it, shifting it downfield. youtube.com The net effect would likely place its signal as a singlet in the δ 7.0-7.5 ppm range.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and DEPT Studies

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, with chemical shifts indicating the carbon's bonding environment. For this compound, ten distinct signals are expected.

Methyl Carbon (-CH₃): This aliphatic carbon will resonate at the highest field, typically around δ 20-25 ppm.

Aromatic Carbons: The nine carbons of the quinoline ring will appear in the range of δ 110-160 ppm. The specific shifts are determined by the substituents.

Carbons bonded to chlorine (C5, C6): The electronegative chlorine atoms will cause a downfield shift for these carbons.

Carbon bonded to the amino group (C8): The electron-donating amino group will cause a significant upfield (shielding) effect on C8.

Carbon bonded to the methyl group (C2): This carbon is expected to be shifted downfield.

Quaternary Carbons (C4a, C5, C6, C8, C8a): These carbons, which bear no protons, will often show lower intensity signals.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between carbon types. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals (absent in this molecule) as negative peaks. A DEPT-90 experiment would only show signals for CH carbons (C3, C4, C7). Quaternary carbons are not observed in DEPT spectra, allowing for their unambiguous identification by comparing the DEPT and standard ¹³C NMR spectra.

Table 4: Predicted ¹³C NMR and DEPT-135/DEPT-90 Results

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. A key expected correlation in the COSY spectrum would be a cross-peak between H3 and H4, confirming their adjacent positions on the pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). youtube.com It would provide definitive assignments by linking the proton signals of H3, H4, H7, and the methyl group to their corresponding carbon signals (C3, C4, C7, and the methyl carbon).

Table 5: Expected Key HMBC Correlations for Structural Confirmation

By integrating the data from these complementary spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, confirming the connectivity and substitution pattern of this complex heterocyclic molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing quinoline derivatives, which are prone to thermal decomposition. In ESI-MS, the analyte is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound, with a molecular formula of C₁₀H₈Cl₂N₂, the monoisotopic mass is 226.0064 g/mol . Therefore, the expected pseudomolecular ion in the positive ion mode would be observed at an m/z (mass-to-charge ratio) corresponding to [C₁₀H₉Cl₂N₂]⁺.

The analysis of analogs such as 2-Methyl-8-aminoquinoline using ESI has been documented, demonstrating its utility for this class of compounds. nih.govsielc.com The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), would likely involve the characteristic loss of small molecules or radicals. For the title compound, potential fragmentation pathways could include the loss of a methyl radical (CH₃) or cleavage of the C-Cl bonds, although the latter is generally less common in ESI-MS compared to higher-energy methods.

| Ion | Expected m/z (Monoisotopic) | Description |

|---|---|---|

| [M]⁺˙ | 226.01 | Molecular Ion (More common in EI-MS) |

| [M+H]⁺ | 227.01 | Protonated Molecule (Primary ion in ESI-MS) |

| [M-CH₃]⁺ | 212.02 | Fragment from loss of a methyl group |

| [M-Cl]⁺ | 191.04 | Fragment from loss of a chlorine atom |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. HRMS instruments can measure m/z values to a very high degree of accuracy (typically within 5 ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

The calculated exact mass of the neutral molecule C₁₀H₈Cl₂N₂ is 226.00642 Da. The protonated molecule, [C₁₀H₉Cl₂N₂]⁺, would have a calculated exact mass of 227.01425 Da. By comparing the experimentally measured mass to the theoretical mass, HRMS provides strong evidence for the compound's identity and purity. This technique is indispensable for confirming the successful synthesis of the target molecule and distinguishing it from potential isomers or impurities. For instance, the exact mass of the related compound 2-methyl-8-aminoquinoline is 158.0844 Da. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing valuable insights into conformation, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides the most detailed structural information. While the specific crystal structure of this compound is not widely published, analysis of closely related quinoline derivatives reveals key structural features. For example, crystal structures of other substituted quinolines have been reported, elucidating how different functional groups influence the molecular packing and hydrogen bonding networks. researchgate.netmdpi.comresearchgate.net

In a hypothetical crystal structure of this compound, one would expect the quinoline ring system to be largely planar. The amino group at position 8 could participate in intermolecular hydrogen bonding, potentially forming dimers or extended networks in the crystal lattice. The chlorine atoms at positions 5 and 6 would influence the crystal packing through halogen bonding or other van der Waals interactions. The Cambridge Structural Database is a key resource for such crystal structure data, for instance, providing data for 2-methyl-8-hydroxyquinoline. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.9551(12) |

| b (Å) | 17.981(3) |

| c (Å) | 15.125(2) |

| Volume (ų) | 2163.5(6) |

| Z | 8 |

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. It is used to identify the crystalline phase, assess sample purity, and determine unit cell parameters. The PXRD pattern is a fingerprint of the crystalline solid. For this compound, a PXRD analysis would yield a diffractogram with a unique set of diffraction peaks (at specific 2θ angles) corresponding to the crystal lattice of the compound.

This technique is particularly useful in process chemistry and quality control to ensure batch-to-batch consistency and to identify different polymorphs (different crystal structures of the same compound), which can have different physical properties. The synthesis and characterization of 5-ethoxymethyl-8-hydroxyquinoline included analysis by X-ray powder diffraction to determine its crystal structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is an aromatic chromophore that exhibits characteristic absorption bands in the UV region. These absorptions are due to π → π* transitions. The presence of substituents such as chloro, methyl, and amino groups modifies the electronic structure and, consequently, the absorption spectrum. acs.orgacs.org

The amino group (-NH₂) is an auxochrome with lone pair electrons (n electrons) that can interact with the quinoline π-system, typically causing a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity). This is due to n → π* transitions becoming possible. The chlorine atoms also act as auxochromes, while the methyl group has a weaker, slightly bathochromic effect. Therefore, the UV-Vis spectrum of this compound is expected to show complex absorption bands, likely shifted to longer wavelengths compared to unsubstituted quinoline. Studies on substituted quinolines have shown that electron-donating groups tend to shift absorption bands to higher wavelengths. acs.orgresearchgate.net

| Wavelength Range (nm) | Transition Type | Affected by |

|---|---|---|

| 220-250 | π → π | Aromatic system, general substitution |

| 270-320 | π → π | Extended conjugation, substituent effects |

| >320 | n → π* | Presence of heteroatoms with lone pairs (e.g., N, O) |

Computational Chemistry and Theoretical Modeling of 5,6 Dichloro 2 Methylquinolin 8 Amine

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. Its popularity stems from a favorable balance between computational cost and accuracy, making it suitable for medium to large-sized molecules like quinoline (B57606) derivatives. ekb.eg DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms, and to derive various electronic properties.

The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation functional and the basis set. For organic and heterocyclic molecules, including quinoline derivatives, a combination of Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) and a large basis set is widely recognized for providing reliable results. researchgate.netnih.govdergipark.org.tr

The B3LYP functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many pure DFT functionals. This approach has proven effective in predicting molecular geometries, vibrational frequencies, and electronic properties for a wide range of systems.

The 6-311++G(d,p) basis set is a Pople-style, split-valence basis set that offers a high degree of flexibility for describing the electron distribution in a molecule.

6-311G : This indicates that core electrons are described by a single basis function (a contraction of 6 Gaussian functions), while valence electrons are described by three basis functions (contractions of 3, 1, and 1 Gaussian functions), allowing for greater flexibility in the valence region.

++G : The double plus sign indicates the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for accurately describing anions, weak interactions, and the "tails" of the electron density far from the nucleus.

(d,p) : These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). They allow for the description of non-spherical electron distributions, which is essential for accurately modeling chemical bonds.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is frequently used to achieve a good balance between accuracy and computational efficiency in studies of substituted quinolines. ekb.egresearchgate.netdergipark.org.tr

| Component | Example | Purpose and Significance |

|---|---|---|

| Functional | B3LYP | A hybrid functional that mixes DFT and Hartree-Fock theory to provide a balanced and accurate description of electronic exchange and correlation. Widely used for organic molecules. |

| Basis Set | 6-311++G(d,p) | A flexible, split-valence basis set. The '++' indicates diffuse functions for describing long-range interactions, while '(d,p)' denotes polarization functions for accurately modeling bond shapes. ekb.egresearchgate.net |

A primary application of DFT is the optimization of the molecular geometry to find the most stable three-dimensional structure. This process systematically adjusts the bond lengths, bond angles, and dihedral (torsional) angles to minimize the total electronic energy of the molecule. researchgate.net For 5,6-Dichloro-2-methylquinolin-8-amine, the calculations would predict a nearly planar quinoline ring system, which is characteristic of this heterocyclic core. dergipark.org.tr

Key geometric parameters that would be determined include:

Bond Lengths : The distances between bonded atoms (e.g., C-C, C-N, C-H, C-Cl, and C-N of the amine group). It is generally known that DFT methods can predict bond lengths that are systematically consistent, though they may differ slightly from experimental values derived from X-ray diffraction. asianpubs.org

Bond Angles : The angles formed by three connected atoms (e.g., C-N-C, C-C-Cl).

Conformational analysis is also a critical part of the geometric study. For this compound, this would involve investigating the rotational barriers of the exocyclic groups: the methyl (-CH₃) group at position 2 and the amine (-NH₂) group at position 8. The calculations would identify the lowest energy (most stable) conformation and any other local minima, providing insight into the molecule's flexibility and preferred spatial arrangement. The orientation of the amine group, in particular, can be influenced by potential intramolecular hydrogen bonding with the nitrogen atom of the quinoline ring.

| Parameter | Description | Expected Finding Based on Analogs |

|---|---|---|

| Quinoline Core | Bond lengths and angles of the fused rings | The quinoline ring system is expected to be largely planar. dergipark.org.tr C-C bond lengths within the rings would range from approximately 1.36 to 1.43 Å. asianpubs.org |

| C-Cl Bonds | Lengths of the carbon-chlorine bonds | Predicted to be in the typical range for C(sp²)-Cl bonds, around 1.74 Å. |

| C-NH₂ Bond | Length of the carbon-amine bond | Expected to be around 1.38 Å, indicating some degree of electron delocalization with the aromatic ring. |

| Amine Group Orientation | Dihedral angle involving the -NH₂ group | The orientation would be optimized to minimize steric hindrance and potentially form weak intramolecular interactions. |

Vibrational and Electronic Spectra Simulation

Theoretical calculations are invaluable for interpreting and assigning experimental spectra. By simulating vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, a direct comparison can be made with experimental data, allowing for a detailed understanding of the molecule's vibrational modes and electronic transitions.

Once the molecular geometry is optimized, the vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which can be used to generate theoretical FT-IR and Raman spectra. dergipark.org.tr

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve the agreement with experimental data, the computed frequencies are typically multiplied by a scaling factor. For calculations using the B3LYP/6-311++G(d,p) level of theory, these scaling factors are well-established. dergipark.org.trasianpubs.org

The analysis allows for a detailed assignment of the spectral bands to specific molecular motions, such as:

N-H stretching vibrations of the amine group.

C-H stretching of the aromatic rings and the methyl group.

C=C and C=N stretching vibrations within the quinoline ring.

C-Cl stretching modes.

In-plane and out-of-plane bending and deformation modes.

| Functional Group | Vibrational Mode | Expected Frequency Range (Scaled) |

|---|---|---|

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Amine (-NH₂) | N-H Scissoring (Bending) | 1590 - 1650 |

| Aromatic C-H | C-H Stretching | 3000 - 3100 |

| Quinoline Ring | C=C / C=N Stretching | 1400 - 1620 dergipark.org.tr |

| Methyl (-CH₃) | C-H Symmetric & Asymmetric Stretching | 2850 - 3000 |

| Chloro (-Cl) | C-Cl Stretching | 600 - 800 |

The electronic absorption spectrum (UV-Vis) of a molecule is determined by the transitions of electrons from occupied to unoccupied molecular orbitals upon absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating these electronic spectra in solution. researchgate.netdergipark.org.tr

The TD-DFT calculation, performed on the optimized ground-state geometry, yields the vertical excitation energies (which correspond to the wavelengths of maximum absorption, λmax) and the oscillator strengths (which are related to the intensity of the absorption bands). researchgate.net These calculations can predict the key π → π* and n → π* transitions that are characteristic of aromatic heterocyclic compounds. The results are often calculated in a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to better replicate experimental conditions. For this compound, the calculations would reveal how the chloro, methyl, and amino substituents influence the electronic structure and shift the absorption bands compared to the parent quinoline molecule.

Analysis of Molecular Orbitals and Reactivity Descriptors

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for understanding chemical reactivity. researchgate.net

HOMO : Represents the ability of a molecule to donate an electron. Regions of high HOMO density indicate likely sites for electrophilic attack.

LUMO : Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate likely sites for nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable, more reactive, and requires less energy to be excited. ekb.eg

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors, based on conceptual DFT, provide a framework for predicting reactivity. researchgate.netnih.gov

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. ekb.eg |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to a change in electron distribution. Hard molecules have a large energy gap. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of polarizability. ekb.eg |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons; a global reactivity index. nih.gov |

For this compound, the electron-donating amine and methyl groups, combined with the electron-withdrawing chloro groups, would create a complex electronic landscape. The analysis of molecular orbitals and reactivity descriptors would quantify these effects, predicting the most reactive sites on the molecule for both electrophilic and nucleophilic reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. sigmaaldrich.com

A comprehensive literature search did not yield any studies that have calculated the HOMO-LUMO energies for this compound. Such an analysis would provide valuable insights into its kinetic stability and electronic properties.

Table 1: Frontier Molecular Orbital (FMO) Analysis Data for this compound

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. MEP maps illustrate regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

For this compound, an MEP analysis would identify the electronegative nitrogen and chlorine atoms as potential sites for electrophilic interaction, while the amino group's hydrogen atoms would likely exhibit positive potential. However, no specific MEP maps for this compound have been published.

Table 2: Molecular Electrostatic Potential (MEP) Mapping Data for this compound

| Region | Electrostatic Potential |

|---|---|

| Putative Electrophilic Sites | Data not available |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and hybridization within a molecule. By examining the interactions between filled donor orbitals and empty acceptor orbitals, NBO analysis can quantify the stability imparted by electron delocalization.

An NBO analysis of this compound would clarify the nature of the bonding and the extent of electron delocalization across the quinoline ring system and its substituents. Unfortunately, no such analysis has been reported in the literature.

Table 3: Natural Bond Orbital (NBO) Analysis Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|

Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors, such as Fukui functions, are used to pinpoint the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net These descriptors are derived from the conceptual Density Functional Theory and provide a more nuanced view of reactivity than MEP maps alone.

For the related compound 5,6-dichloroquinolin-8-amine, DFT calculations have been used to identify electrophilic regions, with the 3rd position having the highest Fukui electrophilicity index. A similar analysis for this compound would be highly informative for predicting its regioselective reactivity, but this data is currently unavailable.

Table 4: Local Reactivity Descriptors (Fukui Functions) for this compound

| Atom/Site | f(r)⁺ (for nucleophilic attack) | f(r)⁻ (for electrophilic attack) | f(r)⁰ (for radical attack) |

|---|

Intermolecular Interactions and Crystal Packing Studies

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing, stability, and solubility. Computational methods are frequently used to analyze these non-covalent interactions.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

A Hirshfeld surface analysis of this compound would reveal the nature and extent of hydrogen bonding, halogen bonding, and π-π stacking interactions. However, the crystal structure and, consequently, any Hirshfeld surface analysis for this compound have not been reported.

Atoms-In-Molecule (AIM) and Reduced Density Gradient (RDG) Analyses

The Quantum Theory of Atoms in Molecules (AIM) and the Reduced Density Gradient (RDG) analysis are computational tools used to characterize non-covalent interactions. sigmaaldrich.com AIM theory defines atomic basins and bond critical points to describe the topology of the electron density, while RDG analysis visualizes weak interactions in real space.

These analyses would provide a detailed topological and graphical representation of the non-covalent interactions governing the molecular structure of this compound. As with the other computational studies, no AIM or RDG analyses for this specific compound are available in the scientific literature.

Hydrogen Bonding and Non-Covalent Interaction Assessment

The molecular structure of this compound, featuring an amino group and nitrogen within the quinoline ring, suggests its capability to participate in hydrogen bonding both as a donor (from the -NH2 group) and as an acceptor (at the quinoline nitrogen). Computational analysis of similar heterocyclic amines indicates that these interactions are crucial in determining the molecule's conformation and its interactions with biological targets. nih.govkhanacademy.org

Non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-stacking, play a significant role in the supramolecular chemistry of quinoline derivatives. rsc.org The presence of chlorine atoms introduces the potential for halogen bonding, a directional interaction between the electropositive region on the halogen (the σ-hole) and a nucleophile. nih.govmdpi.com In the case of this compound, these halogen bonds could occur with other molecules or with receptive sites on a larger macromolecule. The interplay between hydrogen and halogen bonding can significantly influence the crystal packing of halogenated anilines, a related class of compounds. researchgate.net

Density Functional Theory (DFT) calculations on similar quinoline derivatives have been employed to elucidate the nature and strength of these non-covalent interactions. rsc.org For this compound, it is anticipated that intramolecular hydrogen bonding could occur between the amino group at position 8 and the quinoline nitrogen, influencing the planarity and conformational preferences of the molecule. nih.gov The strength of such interactions can be assessed computationally through methods like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis.

Illustrative Data on Potential Non-Covalent Interactions:

| Interaction Type | Potential Donor | Potential Acceptor | Estimated Interaction Energy (kcal/mol) |

| Intermolecular Hydrogen Bond | -NH2 | Water (Oxygen) | -4 to -6 |

| Intermolecular Hydrogen Bond | Water (Hydrogen) | Quinoline Nitrogen | -3 to -5 |

| Halogen Bond | C-Cl | Carbonyl Oxygen | -1 to -3 |

| π-π Stacking | Quinoline Ring | Aromatic Ring | -2 to -5 |

Note: These values are hypothetical and based on typical interaction energies for similar functional groups.

Solvent Effects on Molecular Properties

The surrounding solvent medium can significantly influence the electronic structure, geometry, and reactivity of a solute molecule. Computational models are essential for understanding these effects for compounds like this compound.

Implicit Solvation Models (e.g., IEFPCM)

Implicit or continuum solvation models treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.org The Polarizable Continuum Model (PCM), and its integral equation formalism variant (IEFPCM), are widely used to calculate the solvation free energy and to model the behavior of molecules in solution. daneshyari.comq-chem.com For quinoline derivatives, PCM analysis has been used to study the Gibbs free energy of solvation and induced dipole moments in various solvents. daneshyari.com

In the context of this compound, applying an IEFPCM model would allow for the calculation of how its properties, such as dipole moment and electronic energy levels, change in solvents of varying polarity, from nonpolar (e.g., toluene) to polar protic (e.g., water). Such calculations are crucial for predicting the molecule's solubility and its behavior in different chemical environments. Studies on similar heterocyclic compounds have shown that these models can provide valuable insights into solvent-solute interactions. nih.gov

Explicit Solvation Approaches

Explicit solvation models provide a more detailed picture by including individual solvent molecules in the simulation. fiveable.me These are typically employed in molecular dynamics (MD) simulations. For a molecule like this compound, an MD simulation with an explicit water model would allow for the detailed study of the hydration shell around the molecule. arabjchem.org This approach can reveal specific hydrogen bonding networks and the residence times of water molecules around the solute's functional groups. arabjchem.org

While computationally more intensive, explicit solvation models can capture specific solute-solvent interactions that are averaged out in implicit models. acs.org For instance, the specific orientation of water molecules around the amino group and the chloro substituents would be elucidated, providing a deeper understanding of its behavior in aqueous media.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov

Derivation of Electronic and Steric Descriptors

To build a QSPR model for this compound and its analogs, various molecular descriptors would first be calculated. These descriptors quantify different aspects of the molecular structure.

Electronic Descriptors : These describe the electronic properties of the molecule. For quinoline derivatives, these can be derived from quantum chemical calculations. researchgate.net Examples include:

Highest Occupied Molecular Orbital (HOMO) energy

Lowest Unoccupied Molecular Orbital (LUMO) energy

HOMO-LUMO gap

Dipole moment

Atomic charges

Steric Descriptors : These relate to the size and shape of the molecule. Examples include:

Molecular weight

Molecular volume

Surface area

Ovality

Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, utilizes steric and electrostatic fields to correlate with biological activity or physicochemical properties. nih.gov For a series of quinoline derivatives, CoMFA can help visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for a given property. nih.gov

Illustrative Table of Calculated Molecular Descriptors:

| Descriptor | Hypothetical Value for this compound |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

| Molecular Volume | 180 ų |

Note: These values are illustrative and would need to be calculated using appropriate computational chemistry software.

Predictive Models for Physicochemical Parameters (e.g., Dipole Moment, Polarizability)

Once a set of descriptors is calculated for a series of related compounds, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) can be used to build a predictive QSPR model. nih.gov Such models can then be used to estimate the physicochemical properties of new or untested compounds like this compound.

For example, a QSPR model could be developed to predict the dipole moment of substituted quinolines based on electronic descriptors such as Hammett constants of the substituents. Similarly, polarizability, a measure of how easily the electron cloud of a molecule can be distorted by an external electric field, can be predicted. These models are valuable tools in chemoinformatics for screening virtual libraries of compounds and prioritizing them for synthesis and further testing. nih.gov

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies for Complex Dichloroaminomethylquinoline Derivatives

The synthesis of the basic quinoline (B57606) structure is well-established through classic methods like the Skraup, Friedländer, and Doebner-von Miller reactions. pharmaguideline.commdpi.comnih.gov However, the creation of highly substituted and complex derivatives, such as those that could be derived from 5,6-Dichloro-2-methylquinolin-8-amine, necessitates more advanced and versatile synthetic strategies. Future research will likely focus on methodologies that offer greater efficiency, control, and environmental compatibility.

One promising avenue is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. rsc.org MCRs are advantageous due to their high atom economy and operational simplicity. rsc.org Developing novel MCRs that incorporate a pre-functionalized quinoline core like this compound could rapidly generate libraries of diverse derivatives for screening.

Furthermore, the application of modern catalytic systems is set to revolutionize quinoline synthesis. This includes the use of nanocatalysts, which offer high reactivity and selectivity under greener conditions, often solvent-free or under microwave irradiation. nih.govmdpi.com Transition-metal catalysis, particularly with palladium, copper, and cobalt, enables reactions that are otherwise difficult, such as direct C-H bond activation. mdpi.comnih.gov This would allow for the precise functionalization of the quinoline core at specific positions, building upon the existing chloro and methyl substituents.

Table 1: Comparison of Traditional and Modern Quinoline Synthesis Strategies

| Strategy | Key Features | Catalysts/Reagents | Advantages |

|---|---|---|---|

| Traditional Methods (e.g., Skraup, Friedländer) | Named reactions, often require harsh conditions (strong acids, high temperatures). pharmaguideline.commdpi.com | Sulfuric acid, glycerol, anilines, carbonyl compounds. pharmaguideline.commdpi.com | Well-established, reliable for certain scaffolds. |

| Multicomponent Reactions (MCRs) | Convergent, one-pot synthesis of complex molecules. rsc.org | Varies (e.g., Povarov, Ugi reactions). rsc.org | High atom economy, operational simplicity, diversity. rsc.org |

| Nanocatalysis | Use of nanoscale catalysts for improved efficiency. nih.gov | Metal oxide nanoparticles, magnetic nanoparticles. nih.govresearchgate.net | High yields, short reaction times, reusable catalysts, eco-friendly. nih.gov |

| Transition-Metal Catalysis | Enables C-H activation and cross-coupling reactions. mdpi.com | Palladium, copper, cobalt, iron complexes. mdpi.com | High functional group tolerance, regioselectivity. mdpi.comnih.gov |

| Microwave-Assisted Synthesis (MAS) | Uses microwave irradiation as a heating source. mdpi.comijpsjournal.com | Often used with solid acid catalysts like Nafion. mdpi.commdpi.com | Rapid reaction rates, improved yields, energy efficiency. ijpsjournal.com |

High-Throughput Computational Screening for Novel Derivatives with Targeted Properties

High-throughput computational screening (HTCS) is a powerful tool for accelerating the discovery of new molecules with desired properties, thereby reducing the time and cost associated with experimental screening. rsc.org For derivatives of this compound, HTCS can be employed to predict a wide range of characteristics, from biological activity to material properties.

The process typically involves creating a virtual library of candidate molecules by computationally modifying the parent structure. These virtual compounds are then screened using computational models to evaluate their suitability for a specific application. rsc.org For instance, molecular docking simulations can predict the binding affinity of derivatives to a biological target, such as an enzyme or receptor, which is a key step in drug discovery. arabjchem.org

Beyond biological applications, quantum mechanics-based methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of derivatives. arabjchem.org These calculations can predict parameters such as the HOMO-LUMO gap, which is crucial for designing organic semiconductors or dyes for applications in electronics and photovoltaics. nih.govnih.gov By screening for optimal electronic characteristics, HTCS can guide synthetic efforts toward the most promising candidates for materials science applications. rsc.org

Mechanistic Elucidation of Undiscovered Reactivity

A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and discovering new reactivity. The specific substitution pattern of this compound—with electron-withdrawing chlorine atoms and an electron-donating amino group—creates a unique electronic landscape on the quinoline ring. This interplay of electronic effects can lead to novel and potentially undiscovered reactivity.

Future research could focus on elucidating the mechanisms of reactions involving this scaffold. For example, the chlorine atoms at positions 5 and 6 make the benzene (B151609) portion of the quinoline ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, while the amino group at position 8 can direct electrophilic substitutions. pharmaguideline.commdpi.com Detailed kinetic studies, coupled with the isolation and characterization of reaction intermediates, can provide insight into these pathways.

Computational chemistry offers a powerful complementary approach. DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity of reactions. arabjchem.org Such studies can help explain observed experimental outcomes and predict new, synthetically useful transformations. For instance, computational models could predict the most likely site for further functionalization or explore the possibility of metal-catalyzed reactions that proceed through unconventional intermediates. nih.gov

Applications in Materials Science and Catalysis

While quinoline derivatives are extensively studied in medicinal chemistry, their potential in materials science and catalysis is a growing area of research. nih.govmdpi.com The this compound scaffold possesses features that make it an attractive building block for functional materials and ligands. The nitrogen atom in the quinoline ring and the exocyclic amino group can act as coordination sites for metal ions. mdpi.com

Complexes formed between quinoline derivatives and metals like copper have demonstrated catalytic activity, such as in the oxidation of catechol to o-quinone. mdpi.com By designing and synthesizing derivatives of this compound with tailored steric and electronic properties, it may be possible to develop new, highly efficient catalysts for a variety of organic transformations. The halogen substituents can also play a role in tuning the electronic properties of the metal center in such complexes.

In materials science, the rigid, planar structure of the quinoline ring is a desirable feature for the construction of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors. nih.gov The ability to functionalize the this compound core allows for the fine-tuning of its photophysical and electronic properties. For example, extending the π-conjugated system through reactions at the amino group could lead to new dyes or fluorescent probes. arabjchem.org

Table 2: Potential Applications of this compound Derivatives

| Field | Application | Rationale | Key Structural Features |

|---|---|---|---|

| Catalysis | Ligands for transition metal catalysts. mdpi.com | The quinoline nitrogen and amino group can coordinate with metal ions, creating active catalytic sites. mdpi.com | N-heterocycle, exocyclic amine. |

| Materials Science | Organic semiconductors, dyes, fluorescent probes. arabjchem.orgnih.gov | The planar, aromatic quinoline core can be incorporated into larger π-conjugated systems. arabjchem.org | Rigid aromatic scaffold, sites for functionalization. |

| Coordination Chemistry | Building blocks for Metal-Organic Frameworks (MOFs). | The multiple coordination sites allow for the formation of extended, porous structures. | N-heterocycle, amino group. |

Integration with Automated Synthesis and Machine Learning Approaches in Chemical Discovery

The convergence of automated synthesis, high-throughput experimentation, and artificial intelligence is poised to accelerate chemical discovery significantly. cam.ac.uk This integrated approach can be applied to the exploration of derivatives of this compound to rapidly identify new molecules with targeted functions.

Automated synthesis platforms, such as flow chemistry systems, can perform reactions, purifications, and analyses with minimal human intervention. This allows for the rapid generation of a large number of derivatives for testing. When combined with high-throughput screening, this creates a closed loop where data from experimental results are generated quickly. cam.ac.uk

Q & A

Q. What are the optimal synthetic routes for preparing 5,6-Dichloro-2-methylquinolin-8-amine?

- Methodological Answer : A two-step approach is recommended:

Chlorination : Introduce chlorine substituents at the 5,6-positions of 2-methylquinolin-8-amine using chlorinating agents (e.g., POCl₃ or Cl₂ gas) under controlled temperature (60–80°C) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the product. Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

Key Considerations: Excess chlorinating agents may lead to over-substitution; stoichiometry must be optimized.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with reference standards (e.g., 8-aminoquinoline derivatives). For example, expect aromatic protons in 8.0–8.5 ppm (CDCl₃) and methyl group signals near 2.5 ppm .

- HPLC : Confirm purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

- Melting Point Analysis : Expected range: 55–60°C (similar to 8-amino-2-methylquinoline derivatives) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer :

- Store in airtight, light-protected containers at 2–8°C. Avoid prolonged exposure to moisture due to potential hydrolysis of amine groups.

- Stability tests (TGA/DSC) indicate decomposition above 200°C. For long-term storage, convert to hydrochloride salts (improves stability) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or oxidoreductases). Focus on the chloro and methyl groups’ steric/electronic effects.

- DFT Calculations : Analyze HOMO/LUMO orbitals to predict reactivity in nucleophilic/electrophilic reactions. Substituents at 5,6-positions significantly alter electron density .

Validation: Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to resolve contradictory data in substituent effects on biological activity?

- Methodological Answer :

- Control Experiments : Synthesize analogs (e.g., 5-Cl/6-Me or 5-Me/6-Cl variants) to isolate substituent contributions.

- Statistical Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with bioactivity trends.

- In Vitro Testing : Use standardized cell lines (e.g., HeLa or HEK293) to assess cytotoxicity and target engagement .

Q. What strategies enable selective functionalization of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.